Product packaging for Fmoc-D-Asp-obzl(Cat. No.:)

Fmoc-D-Asp-obzl

Cat. No.: B13491693
M. Wt: 445.5 g/mol
InChI Key: CBZSVHFNEMONDZ-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Protected Amino Acid Derivatives in Peptide Chemistry

Role of Fmoc-D-Asp-obzl as a Stereochemically Defined Building Block

While proteins in most living organisms are constructed almost exclusively from L-amino acids, the incorporation of their non-superimposable mirror images, D-amino acids , into peptides offers significant advantages. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. nih.govnih.gov This increased resistance is a highly desirable trait for the development of therapeutic peptides with longer biological half-lives.

The use of this compound provides a building block with a precisely defined three-dimensional structure. The "D" configuration at the α-carbon is crucial for influencing the final conformation, and consequently, the biological activity of the synthetic peptide. nih.govjpt.comfrontiersin.org Incorporating a D-amino acid can induce specific turns or secondary structures that may not be accessible with L-amino acids alone, allowing for the design of peptides with novel functions and receptor-binding properties. nih.govpsu.edu Therefore, this compound is not merely a protected amino acid but a strategic tool for introducing specific stereochemical information into a peptide sequence.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23NO6 B13491693 Fmoc-D-Asp-obzl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m1/s1

InChI Key

CBZSVHFNEMONDZ-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational Principles of Fmoc Based Solid Phase Peptide Synthesis Spps

Beta-Carboxyl Esterification Strategies

The protection of the β-carboxyl group of D-aspartic acid with a benzyl ester is a prerequisite for the selective N-alpha-Fmoc derivatization. This protection prevents the formation of unwanted side products during peptide synthesis.

Benzyl Ester Formation in D-Aspartic Acid Precursors

The synthesis of D-aspartic acid β-benzyl ester can be achieved through several methods. One common approach is the Fischer-Speier esterification, which involves reacting D-aspartic acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. researchgate.net The reaction is often carried out in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. researchgate.net

Another method involves the use of acetyl chloride in benzyl alcohol, which provides a controlled esterification of the β-carboxyl group. google.com This process is suitable for L-aspartic acid, D-aspartic acid, and D,L-aspartic acid. google.com

Starting MaterialReagentsKey ConditionsProduct
D-Aspartic AcidBenzyl alcohol, p-toluenesulfonic acidReflux with azeotropic water removalD-Aspartic acid β-benzyl ester
D-Aspartic AcidBenzyl alcohol, Acetyl chloride-10°C to 50°CD-Aspartic acid β-benzyl ester

Selective Esterification Techniques for Fmoc-Protected D-Aspartic Acid

In some synthetic routes, the Fmoc group is introduced before the esterification of the β-carboxyl group. In such cases, selective esterification techniques are required to modify the β-carboxyl group without affecting the α-carboxyl group or the Fmoc protecting group.

Chlorotrimethylsilane (TMSCl) has been used as an acid catalyst precursor for the selective esterification of the side-chain carboxyl groups of aspartic and glutamic acids in the presence of various alcohols. researchgate.net This method offers a convenient way to introduce ester groups under mild conditions. researchgate.net

Purification and Isolation Techniques for this compound Intermediates and Final Product

The purity of this compound is critical for its successful application in peptide synthesis. Therefore, rigorous purification and isolation techniques are employed at each stage of the synthesis.

Common purification methods include recrystallization, and column chromatography. Recrystallization is often effective for removing impurities from the final product. For instance, crude Fmoc-amino acids can be purified by dissolving them in a suitable solvent like toluene (B28343) at an elevated temperature, followed by cooling to induce crystallization, filtration, and drying under vacuum. ajpamc.com

Column chromatography, particularly silica (B1680970) gel chromatography, is a powerful technique for separating the desired product from unreacted starting materials and side products. The choice of eluent is crucial for achieving good separation.

The purity of the intermediates and the final this compound is typically assessed using analytical techniques such as HPLC, melting point determination, and optical rotation measurements. google.comsigmaaldrich.comgoogle.com Chiral HPLC can be employed to determine the enantiomeric purity of the product. sigmaaldrich.com

TechniquePurpose
RecrystallizationRemoval of impurities from the final product.
Column ChromatographySeparation of the desired product from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC)Assessment of product purity and enantiomeric excess.
Melting PointCharacterization and purity assessment of the final product.
Optical RotationDetermination of the stereochemical integrity of the chiral compound.

Chromatographic Separations in this compound Preparation

Following the initial synthesis, which may involve reacting H-D-Asp-OBzl with a fluorenylmethyloxycarbonyl (Fmoc) donating agent like 9-fluorenylmethyl N-succinimidyl carbonate, the crude product is typically a mixture containing unreacted starting materials, reagents, and side products. google.com Chromatographic techniques are indispensable for isolating the desired this compound from this complex mixture.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and powerful method for the purification of protected amino acids and peptides. lcms.czbiocompare.com Separation is based on the differential partitioning of the analyte between a non-polar stationary phase (commonly C18-functionalized silica) and a polar mobile phase. gilson.com A gradient of an organic solvent, such as acetonitrile, in water is typically used for elution. Mobile phase additives like trifluoroacetic acid (TFA) are often incorporated to improve peak shape by protonating carboxyl groups and forming ion pairs with positively charged functionalities. lcms.cz

Flash chromatography, a faster, lower-pressure variant of column chromatography, also serves as a viable purification strategy, particularly for larger scale preparations or as a preliminary purification step before a final HPLC polish. biotage.comthieme-connect.de For the purification of Fmoc-protected aspartic acid derivatives, silica gel is a common stationary phase. google.com For instance, in a related synthesis, after initial workup, the product was filtered through silica gel to remove excess triphenylmethanol (B194598) using a 1,2-dichloroethane (B1671644) and methanol (B129727) mixture as the eluent. google.com The choice between these methods often depends on the required purity, scale, and the nature of the impurities. High-performance flash chromatography (HPFC) has emerged as an efficient alternative that can handle larger sample loads and significantly reduce solvent consumption and purification time compared to traditional preparative HPLC. biotage.com

Table 1: Comparison of Chromatographic Purification Techniques for Peptide-Related Compounds

Feature Preparative RP-HPLC biotage.com High-Performance Flash Chromatography (HPFC) biotage.com
Principle High-pressure liquid chromatography based on hydrophobicity. gilson.com Lower-pressure liquid chromatography, also typically reversed-phase. biotage.com
Loading Capacity Lower Higher
Purification Time Longer (e.g., 160 minutes for a 150 mg batch) Shorter (e.g., 27 minutes for a 150 mg batch)
Solvent Consumption High (e.g., ~3300 mL for a 150 mg batch) Significantly Lower (e.g., ~1500 mL for a 150 mg batch)
Typical Use Case Final high-purity polishing of complex mixtures. biocompare.com Rapid purification, large-scale purification, or pre-purification step. biotage.com

The purification strategy must also consider potential side products specific to aspartic acid derivatives. During Fmoc-based synthesis, aspartimide formation is a notorious side reaction that can lead to impurities that are difficult to separate due to having the same mass as the target peptide. sigmaaldrich.com The use of specific protecting groups and optimized coupling and deprotection conditions can minimize this, but effective chromatographic resolution remains critical. sigmaaldrich.combiotage.com

Crystallization and Precipitation Protocols for Enhanced Purity

Crystallization is a powerful purification technique that can yield highly pure, stable, solid material from a crude, often oily, reaction product. iucr.orggoogle.com It relies on the principle of differential solubility of the target compound and its impurities in a given solvent system. For this compound and related derivatives, crystallization is often the final step to achieve the required purity and provide a product in a desirable physical form.

A common procedure involves dissolving the crude product in a suitable solvent and then inducing crystallization or precipitation by adding a non-polar "anti-solvent". In one documented synthesis of the L-isomer, Fmoc-Asp-OBzl, the crude material obtained after aqueous workup and drying was concentrated, and crystallization was induced by the addition of petroleum ether. google.com Similarly, other Fmoc-aspartic acid derivatives, such as Fmoc-Asp(OtBu)-OH, have been successfully crystallized from a dichloromethane/petroleum ether solvent system. thieme-connect.de

For protected amino acids that are resistant to crystallization and remain as oils, several strategies can be employed. One effective method is the introduction of a seed crystal into the oil, followed by standing at room temperature to allow for solidification. google.compatsnap.com Subsequently, the solidified mass is subjected to "pulping" or slurrying with a weak polar solvent, such as diethyl ether, which dissolves impurities while leaving the pure crystalline product behind. google.comresearchgate.net The pH of the solution can also be a critical factor; adjusting the pH of an aqueous solution to the isoelectric point of the amino acid derivative can induce precipitation. researchgate.net Another approach involves purifying the crude product by slurrying it in a solvent like toluene at an elevated temperature, followed by cooling, which can significantly reduce certain impurities. ajpamc.com

Table 2: Example Protocols for Purification by Crystallization/Precipitation

Compound Protocol Result Reference
Fmoc-Asp-OBzl The concentrated residue from an ethyl acetate (B1210297) solution is treated with petroleum ether to induce crystallization. Crystalline solid product is obtained. google.com
Boc-Amino Acids (General) An oily product is seeded with a crystal, allowed to solidify, and then pulped in a weak polar solvent. Crystallized product with improved purity. patsnap.com google.compatsnap.com
Fmoc-Asp(OtBu)-OH The crude product is dissolved in a minimal amount of dichloromethane, and crystallization is induced with petroleum ether. Isolated crystalline derivative. thieme-connect.de
Fmoc-Asp(OtBu)-OH The crude material is charged into a flask with toluene, heated to 50°C, stirred, cooled to 30°C, and then filtered. Purified amino acid with reduced impurity levels. ajpamc.com
N-Protected Amino Acids An alkaline reaction solution is treated with a water-soluble organic solvent, followed by neutralization with an acid to precipitate the product directly. Crystalline product obtained without an extraction step. google.com

These purification protocols are essential for producing this compound and its analogs to the high-purity standards (>98%) required for their successful application in the synthesis of complex peptides. biocompare.com

Reactivity and Side Reactions in Fmoc D Asp Obzl Mediated Peptide Synthesis

Aspartimide Formation and its Mechanistic Insights

Aspartimide formation is a significant challenge in Fmoc-based SPPS, particularly when using aspartic acid derivatives like Fmoc-D-Asp-obzl. sigmaaldrich.comnih.gov This intramolecular cyclization can lead to a variety of unwanted by-products, including α- and β-aspartyl peptides, their epimers, and piperidide adducts, which are often difficult to separate from the target peptide. sigmaaldrich.comiris-biotech.de

The process begins with the nucleophilic attack of the amide nitrogen of the C-terminally adjacent amino acid (Xaa) on the β-carbonyl group of the D-aspartic acid side chain. epo.orgulisboa.pt This attack is catalyzed by the basic conditions used for Fmoc deprotection and results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide, with the concurrent release of the benzyl (B1604629) protecting group. iris-biotech.deissuu.com

The rate of aspartimide formation is highly dependent on the sequence, specifically the identity of the amino acid C-terminal to the D-Asp residue (the D-Asp-Xaa motif). iris-biotech.denih.gov Sequences where Xaa is Glycine (B1666218) (Gly), Asparagine (Asn), Arginine (Arg), or Aspartic acid (Asp) are particularly susceptible to this side reaction. iris-biotech.deiris-biotech.deresearchgate.net The D-Asp-Gly sequence is considered one of the most problematic due to the minimal steric hindrance of the glycine residue, which facilitates the cyclization reaction. nih.govrsc.org

The resulting aspartimide is a reactive intermediate that can undergo further reactions. Nucleophilic attack by water or the base used for Fmoc deprotection (e.g., piperidine) can open the succinimide ring. iris-biotech.dersc.org This ring-opening can occur at either of the two carbonyl carbons, leading to the formation of a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. rsc.orggoogle.com

The choice of the side-chain protecting group for the aspartic acid residue plays a critical role in the propensity for aspartimide formation. The lability of the protecting group under the conditions of peptide synthesis directly influences the rate of this side reaction. While the benzyl ester (obzl) in this compound is relatively stable, it can still be cleaved under the basic conditions of Fmoc deprotection, initiating the cyclization.

Research has shown that increasing the steric bulk of the side-chain protecting group can effectively hinder the intramolecular cyclization. nih.govbiotage.com This steric shield makes it more difficult for the backbone amide nitrogen to attack the side-chain carbonyl carbon. A comparison of different protecting groups reveals a clear trend: less bulky groups like benzyl (Bzl) and tert-butyl (tBu) lead to a higher degree of aspartimide formation compared to more sterically demanding groups. nih.govresearchgate.net For instance, protecting groups such as 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) have demonstrated improved suppression of aspartimide formation over the standard t-butyl group. biotage.com The table below illustrates the effect of different protecting groups on aspartimide formation.

Protecting GroupRelative Rate of Aspartimide Formation
O-tert-butyl (OtBu)High
O-3-methylpent-3-yl (OMpe)Moderate
O-2,4-dimethyl-3-pentyl (ODmPent)Low
O-bornyl (OBno)Very Low

This table provides a qualitative comparison based on published research findings. sigmaaldrich.comiris-biotech.de

It's important to note that while bulky protecting groups can reduce aspartimide formation, they may also lead to lower coupling efficiencies due to steric hindrance and poor solubility. iris-biotech.de

The deprotection of the Fmoc group, a critical step in SPPS, is typically achieved using a secondary amine base, most commonly piperidine (B6355638). iris-biotech.deepo.org These basic conditions are a primary driver of aspartimide formation. sigmaaldrich.comepo.org The rate of this side reaction is influenced by the strength and concentration of the base, as well as the temperature and duration of the deprotection step. researchgate.netacs.org

Stronger bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly accelerate aspartimide formation compared to piperidine. acs.orgpeptide.com Conversely, weaker bases like morpholine (B109124) or piperazine (B1678402) have been shown to reduce the extent of this side reaction, although they may not be as efficient for complete Fmoc removal. iris-biotech.debiotage.com

Several strategies have been developed to mitigate base-catalyzed aspartimide formation during Fmoc deprotection:

Addition of Acidic Additives: The inclusion of a weak acid, such as formic acid, 1-hydroxybenzotriazole (B26582) (HOBt), or Oxyma Pure, in the piperidine deprotection solution can help to neutralize the basicity and thereby suppress aspartimide formation. rsc.orgbiotage.comresearchgate.net The effectiveness of this approach has been demonstrated in multiple studies. researchgate.netnih.gov

Lowering Base Concentration and Temperature: Reducing the concentration of piperidine and performing the deprotection at a lower temperature can also decrease the rate of aspartimide formation.

Alternative Deprotection Reagents: The use of alternative, less basic deprotection reagents like dipropylamine (B117675) (DPA) has been reported to significantly reduce aspartimide formation, especially in high-temperature SPPS. acs.org

The following table summarizes the effect of different deprotection conditions on aspartimide formation in a model peptide.

Deprotection ReagentAdditiveAspartimide Formation (%)
20% PiperidineNone24.4
20% Piperidine1% Formic Acid22.5
5% Piperazine + 1% DBUNoneHigh
5% Piperazine + 1% DBU1% Formic Acid2.4

Data adapted from a study on the hexapeptide VKDGYI, demonstrating the impact of deprotection conditions on aspartimide levels. rsc.org

Racemization Phenomena Associated with this compound Coupling

Racemization, or more accurately epimerization in the context of a chiral molecule with multiple stereocenters, is another critical side reaction that can occur during peptide synthesis, compromising the stereochemical purity of the final product. mdpi.com

Maintaining the stereochemical integrity of the α-carbon of the D-aspartic acid residue during the coupling step is paramount. The activation of the carboxylic acid of this compound to facilitate amide bond formation can also make the α-proton more susceptible to abstraction by a base. peptide.com This can lead to the formation of an enolate intermediate, which, upon reprotonation, can result in a mixture of D- and L-isomers. mdpi.comlibretexts.orglibretexts.org

The formation of an oxazol-5(4H)-one intermediate is another pathway that can lead to racemization. mdpi.compeptide.com While this is more common with certain activating agents and in solution-phase synthesis, it can also occur in SPPS. The addition of racemization-suppressing additives like HOBt or HOAt to the coupling cocktail is a standard practice to minimize this side reaction. peptide.com

Several factors can influence the extent of epimerization at the α-carbon of the D-aspartic acid residue:

Base-catalyzed enolization: The primary mechanism for epimerization is the direct abstraction of the α-proton by a base, leading to a planar enolate intermediate. mdpi.comlibretexts.org Reprotonation can then occur from either face, leading to a loss of stereochemical integrity. libretexts.org

Aspartimide-mediated epimerization: The aspartimide intermediate itself is chirally labile. sigmaaldrich.com The formation and subsequent ring-opening of the aspartimide can lead to significant levels of the epimerized D- and L-aspartyl peptides. iris-biotech.deissuu.com Studies have shown a correlation between high levels of aspartimide formation and increased epimerization. sigmaaldrich.com

Structure of the amino acid: The electronic nature of the amino acid side chain can influence the acidity of the α-proton. mdpi.com

Reaction conditions: The choice of base, solvent, temperature, and coupling reagents can all impact the rate of epimerization. rsc.org For instance, prolonged exposure to strong bases during deprotection can increase the risk of epimerization. rsc.org

The following table highlights the epimerization levels observed under different deprotection conditions for a model tripeptide.

Incubation SolutionLevel of Epimerization (%) (D-Peptide / L-Peptide) x 100
None1.2
20% Piperidine1.6
5% Piperazine + 2% DBU1.9
5% Piperazine + 1% DBU + 1% FA1.2

Data adapted from a study on the tripeptide GCF, showing the effect of different deprotection solutions on epimerization. rsc.org

Alternative Side Reactions and By-Product Formation

Beyond the well-documented issue of aspartimide formation, the use of aspartic acid derivatives in Fmoc-SPPS is associated with other significant side reactions that can impact the purity and yield of the final peptide product. Two such reactions are the formation of diketopiperazines, particularly in sequences with N-terminal D-amino acids, and modifications involving the benzyl ester side-chain protecting group during the final cleavage step.

Diketopiperazine Formation in N-terminal D-Asp Sequences

Diketopiperazine (DKP) formation is a major side reaction in SPPS that results in the cleavage of the N-terminal dipeptide from the growing peptide chain. iris-biotech.demesalabs.com This intramolecular cyclization occurs when the deprotected N-terminal amino group of a resin-bound dipeptide nucleophilically attacks the adjacent amide carbonyl group, forming a stable six-membered ring. researchgate.net This process is particularly pronounced during the synthesis of the third amino acid in the sequence and is catalyzed by the basic conditions used for Fmoc group removal, such as treatment with piperidine. iris-biotech.de

The propensity for DKP formation is highly sequence-dependent. It is especially common in peptides containing Proline, Glycine, N-methylated amino acids, or D-amino acids in the first two positions of the N-terminus. nih.gov When a D-Aspartic acid residue is at the N-terminus (position 1) or in position 2, the conformational geometry can favor the necessary proximity of the reactive groups, thus promoting cyclization. This reaction is a significant issue when using ester-linked resins (e.g., Wang resin), as the formation of the DKP leads to the irreversible cleavage and loss of the peptide from the solid support. iris-biotech.deresearchgate.net

Several factors influence the rate of DKP formation, and understanding them is crucial for developing mitigation strategies.

Interactive Table 1: Factors Influencing Diketopiperazine (DKP) Formation

FactorInfluence on DKP FormationRationale / Notes
Amino Acid Sequence HighSequences with Pro or Gly at position 1 or 2 are highly prone. nih.gov D-amino acids also increase the rate. Polar or charged N-terminal residues can accelerate cleavage compared to nonpolar ones. nih.govnih.gov
Resin Type HighEster-based linkers (e.g., Wang resin) are more susceptible as DKP formation leads to cleavage from the resin. iris-biotech.de Sterically hindered linkers (e.g., 2-Chlorotrityl) can reduce DKP formation. researchgate.net
Deprotection Conditions MediumProlonged exposure to base (piperidine) or use of stronger, non-nucleophilic bases like DBU can increase DKP rates. peptide.com
Temperature MediumHigher temperatures during deprotection or coupling steps can accelerate the rate of cyclization. nih.gov

Strategies to minimize DKP formation include the use of sterically hindered resins like 2-chlorotrityl chloride resin, minimizing the time the N-terminal amine of the dipeptide is free, and using pre-formed dipeptide building blocks to bypass the critical dipeptide-resin stage. iris-biotech.denih.gov

Cleavage-Related Modifications of the Benzyl Ester

The benzyl (Bzl) group is employed as a "permanent" side-chain protecting group for the β-carboxyl function of aspartic acid. It is part of the Boc/Bzl protection strategy and is designed to be stable throughout the Fmoc-SPPS cycles but removable during the final acidolytic cleavage of the peptide from the resin. wikipedia.org This final step, typically carried out with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), can introduce specific side reactions related to the benzyl group. wikipedia.orgthieme-connect.de

The primary issue stems from the generation of a reactive benzyl cation (C₆H₅CH₂⁺) upon cleavage. wikipedia.org This electrophilic species can be captured by nucleophilic "scavenger" molecules added to the cleavage cocktail (e.g., water, triisopropylsilane, thioanisole). thermofisher.com However, if not efficiently trapped, the benzyl cation can cause undesirable modifications:

Alkylation of Sensitive Residues: The benzyl cation can react with nucleophilic side chains within the peptide sequence. The indole (B1671886) ring of Tryptophan is particularly susceptible to benzylation. thermofisher.com Methionine and Cysteine residues can also be alkylated.

Incomplete Deprotection: The benzyl ester is significantly more stable to acid than tert-butyl (tBu) based protecting groups. peptide.compeptide.com While standard TFA cleavage cocktails are generally effective, factors such as peptide aggregation, steric hindrance, or suboptimal cleavage time and scavenger concentration can result in incomplete removal of the benzyl group, leading to contamination of the final product with the Bzl-protected peptide.

The acid lability of the benzyl ester can be modulated by introducing substituents on the phenyl ring. Electron-donating groups increase lability, making cleavage easier under milder conditions, while electron-withdrawing groups enhance stability. thieme-connect.deorganic-chemistry.org

Interactive Table 2: Relative Acid Lability of Substituted Benzyl Esters

Benzyl Ester TypeSubstituentRelative Acid LabilityCleavage Conditions
Benzyl (Bzl)NoneStandardRequires strong acid (e.g., HF, TFMSA, or prolonged TFA). peptide.compublish.csiro.au
p-Methylbenzyl (MeBzl)-CH₃ (electron-donating)IncreasedCompletely removed by 2N HBr/acetic acid or TFA over 2-4 hours. publish.csiro.au
p-Methoxybenzyl (PMB)-OCH₃ (electron-donating)Highly IncreasedCleavable with neat TFA at room temperature. thieme-connect.denih.gov
2,4,6-Trimethylbenzyl (TMB)3x -CH₃ (electron-donating)Very Highly IncreasedCompletely cleaved within 10 minutes by TFA. publish.csiro.au
p-Nitrobenzyl (pNB)-NO₂ (electron-withdrawing)DecreasedMore stable to acid than the standard benzyl ester. thieme-connect.de

Strategies for Mitigating Side Reactions in Fmoc D Asp Obzl Based Spps

Engineering of Side-Chain Protecting Groups for Aspartic Acid

A primary strategy to minimize aspartimide formation involves the modification of the side-chain protecting group of the aspartic acid residue. The rationale behind this approach is to sterically or electronically disfavor the intramolecular cyclization that leads to the aspartimide intermediate.

Increasing the steric bulk of the ester protecting group on the aspartic acid side chain has proven to be an effective method for reducing aspartimide formation. biotage.comiris-biotech.de The principle is that a larger protecting group will physically obstruct the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus inhibiting the formation of the succinimide (B58015) ring. biotage.com

While the standard tert-butyl (OtBu) ester offers some protection, even bulkier groups have been developed and evaluated. These include the 3-methylpent-3-yl (OMpe) and 2,4-dimethyl-3-pentyl (OPP) esters. biotage.commdpi.com Research has shown that these larger, more sterically demanding groups can significantly decrease the incidence of aspartimide-related side products. researchgate.net For instance, the 2,4-dimethyl-3-pentyl protecting group provides excellent protection even at elevated temperatures, which are sometimes necessary to overcome difficult coupling steps. researchgate.net The effectiveness of these bulky groups is attributed to their ability to shield the aspartyl beta-carboxyl group, thereby reducing the formation of aspartimide-derived by-products. iris-biotech.de

It is important to note that while increasing steric bulk is generally beneficial, the flexibility of the protecting group also plays a role. biotage.com Excessively rigid, bulky groups have not always shown the same level of success. biotage.com Furthermore, the introduction of highly hydrophobic protecting groups can sometimes lead to solubility issues during synthesis. iris-biotech.de

A comparison of the effectiveness of various bulky protecting groups in minimizing aspartimide formation is presented in the table below.

Protecting GroupRelative BulkEffectiveness in Suppressing AspartimideReference
OBzl LowLow nih.gov
OtBu MediumModerate iris-biotech.denih.gov
OMpe HighHigh biotage.commdpi.com
OEpe HighVery High mdpi.comresearchgate.net
OPhp Very HighExtremely High researchgate.net
OBno Very HighExtremely High researchgate.net

This table provides a qualitative comparison based on available research findings.

Another approach to stabilizing the aspartic acid side chain is the use of electron-withdrawing protecting groups. These groups decrease the electron density at the side-chain carbonyl carbon, making it less susceptible to nucleophilic attack by the backbone amide nitrogen. While less common than steric hindrance strategies for mitigating aspartimide formation, the principle is a valid chemical approach to disfavoring the intramolecular cyclization. The introduction of electron-withdrawing substituents can modulate the reactivity of the ester group. wiley-vch.de

The quest for a definitive solution to the aspartimide problem has led to the development of novel protecting groups. One such innovative approach is the use of cyanosulfurylides (CSY) to mask the carboxylic acid side chain. semanticscholar.org Unlike traditional ester-based protecting groups, CSYs form a stable C-C bond with the aspartate side chain. semanticscholar.org This strategy has been shown to completely suppress aspartimide formation during SPPS. semanticscholar.orgethz.ch The CSY group is stable under the strong basic conditions of Fmoc deprotection and can be selectively removed at the end of the synthesis using mild electrophilic halogen species. semanticscholar.org

Another avenue of research has focused on backbone protection, where the amide nitrogen of the aspartyl residue is temporarily protected. Groups like dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxy-benzyl (Hmb) have been employed for this purpose. semanticscholar.org While effective at preventing aspartimide formation, this strategy can lead to poor coupling efficiency, often necessitating the use of pre-formed dipeptides. semanticscholar.org

The development of new trialkylcarbinol-based esters, such as 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno), has also shown great promise. researchgate.net These groups have proven to be extremely effective in minimizing aspartimide by-products, even under prolonged exposure to Fmoc removal reagents. researchgate.net

Optimization of Fmoc Deprotection Conditions

The conditions used for the removal of the Nα-Fmoc protecting group are a critical factor in the extent of aspartimide formation. The standard use of 20% piperidine (B6355638) in dimethylformamide (DMF) can be harsh and promote this side reaction. iris-biotech.de Therefore, optimizing the deprotection step is a key strategy for improving the fidelity of SPPS involving Fmoc-D-Asp-obzl.

Replacing the commonly used piperidine with alternative, less nucleophilic, or milder bases can significantly reduce aspartimide formation.

Piperazine (B1678402) : As a weaker base than piperidine, piperazine has been shown to be effective in removing the Fmoc group while simultaneously suppressing aspartimide formation. biotage.com The combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been reported to drastically reduce diketopiperazine formation, a related side reaction, compared to the standard 20% piperidine/DMF. nih.govacs.org

DBU : DBU is a much stronger, non-nucleophilic base that can remove the Fmoc group more rapidly than piperidine. peptide.com However, its use requires caution as it does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage, which can lead to the formation of DBF adducts with the deprotected amine. peptide.comacs.org Therefore, DBU is often used in combination with a scavenger like piperidine or in low concentrations (e.g., 1-2%) as an auxiliary base to accelerate deprotection. iris-biotech.depeptide.com It's important to note that DBU can catalyze aspartimide formation, so its use should be carefully controlled. peptide.com

Morpholine (B109124) : Morpholine is another alternative base that has been investigated for Fmoc removal. iris-biotech.de

Pyrrolidine (B122466) : Identified as an efficient base for Fmoc removal, particularly in less polar solvent systems, pyrrolidine represents a useful alternative to piperidine. acs.org

The following table summarizes the characteristics of some alternative bases for Fmoc deprotection.

BaseConcentrationSolventKey FindingsReference
Piperazine/DBU 5% / 2%NMPDrastically reduced DKP formation compared to 20% piperidine/DMF. nih.govacs.org
Pyrrolidine 20% (v/v)VariousEfficient Fmoc removal in less polar solvents. acs.org
DEAPA 10%N-octyl-pyrrolidoneMinimized diastereoisomers and aspartimide-containing derivatives. unibo.itrsc.org
Morpholine N/AN/AInvestigated as a contender for Fmoc removal. iris-biotech.de

This table provides a summary of findings from various research studies.

The dibenzofulvene (DBF) molecule generated during Fmoc deprotection is a reactive electrophile that can irreversibly cap the N-terminus of the growing peptide chain if not effectively scavenged. peptide.comacs.org While the secondary amine bases used for deprotection, like piperidine, also act as DBF scavengers, the addition of specific additives can further mitigate unwanted side reactions. acs.org

The addition of 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution has been shown to significantly reduce aspartimide formation. biotage.com However, the explosive nature of anhydrous HOBt and the introduction of nucleophilic water from its wetted form are drawbacks. biotage.com More recently, ethyl cyano(hydroxyimino)acetate (Oxyma) has been shown to reduce aspartimide-related impurities when added to the deprotection solution. nih.gov

Kinetic Studies of Deprotection Efficiency and Side Reaction Profiles

Kinetic analysis of the Fmoc deprotection step is fundamental to understanding and mitigating side reactions associated with Asp(OBzl)-containing sequences. The rate of aspartimide formation is highly dependent on several factors, including the base used for deprotection, reaction time, temperature, and the local peptide sequence. lookchem.com

Base-catalyzed aspartimide formation has been reported to be a significant issue in Fmoc chemistry when piperidine is used for deprotection. lookchem.com Studies have shown that treatment of a peptide containing an Asp(OBzl)-Phe sequence with 55% piperidine in DMF for one hour resulted in 16% aspartimide formation. researchgate.net The rate of this side reaction is influenced by the steric bulk of the side-chain protecting group. While the benzyl (B1604629) (Bzl) ester offers some protection, more sterically hindered esters have been developed to further reduce the rate of cyclization. researchgate.net

The addition of acidic modifiers to the deprotection solution has been a long-standing strategy to suppress aspartimide formation. nih.govresearchgate.net Recent kinetic studies have focused on quantifying the effectiveness of these additives. For instance, adding formic acid (5 vol.%) to the piperidine deprotection solution can reduce aspartimide formation by approximately 90%. researchgate.net Similarly, using 20% piperidine with 5% formic acid for subsequent deprotection steps after the incorporation of an Asp residue has been shown to be an effective strategy to minimize the aspartimide pathway. acs.org Complete Fmoc removal under these conditions typically takes around 45 minutes. acs.org

The following table summarizes findings on aspartimide formation under various deprotection conditions.

Deprotection ConditionPeptide Sequence ContextAspartimide Formation (%)Source
55% Piperidine/DMF (1 hr)Asp(OBzl)-Phe16% researchgate.net
20% Piperidine/DMFAsp(OtBu)-GlyReduced from 44% to 15% with Oxyma additive nih.govresearchgate.net
20% Piperidine/DMF + 5% Formic AcidGeneral Asp-containing sequencesReduced by ~90% researchgate.net
20% Piperidine/DMF + 0.1 M HOBtGeneral Asp-containing sequencesSignificantly reduced biotage.com
20% Piperidine/DMF + 0.1 M Oxyma PureAsp(OtBu)-GlyReduced to 0.67% per cycle sigmaaldrich.com
20% Piperidine/DMF + 1 M Oxyma PureAsp(OtBu)-GlyReduced to 0.46% per cycle sigmaaldrich.com

This table is interactive and can be sorted by column.

These kinetic profiles underscore the importance of carefully selecting deprotection reagents and conditions to balance efficient Fmoc removal with the suppression of aspartimide-related side reactions.

Advanced Coupling Reagent Selection and Activation Protocols

The choice of coupling reagents and activation methods plays a pivotal role in minimizing side reactions during the incorporation of this compound and subsequent amino acids. The primary goals are to achieve high coupling efficiency while preventing racemization and aspartimide formation.

The activation of the carboxylic acid group of an amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is a key pathway for racemization. mdpi.com Coupling reagents are therefore selected based on their ability to form active esters that react rapidly with the incoming amine while minimizing the propensity for oxazolone formation. fiveable.me

Uronium/aminium salt-based reagents like HBTU, HATU, and COMU are widely used due to their high efficiency. peptide.compnas.org HATU is often preferred as it can lead to superior acylation rates and reduced racemization compared to HBTU. pnas.orgsigmaaldrich.com Phosphonium salt-based reagents, such as PyBOP and DEPBT, are also effective. bachem.com DEPBT, a mixed anhydride (B1165640) of HOOBt and diethyl phosphoric acid, is noted for its remarkable resistance to racemization, making it a reagent of choice for coupling racemization-prone residues like Fmoc-His(Trt)-OH. bachem.comluxembourg-bio.com

For carbodiimide-based couplings, such as those using DIC, the formation of N-acylurea is a potential side reaction that terminates the peptide chain. bachem.com The use of additives is essential to prevent this and to suppress racemization. bachem.com

The following table compares various coupling reagents regarding their effectiveness in minimizing common side reactions.

Coupling ReagentTypeKey Advantages for Aspartic Acid CouplingPotential IssuesSource
HATU Aminium SaltFast reaction, less epimerization compared to HBTU. peptide.compnas.orgCan cause guanidination of the N-terminal if used in excess. peptide.commesalabs.com peptide.compnas.orgmesalabs.com
HBTU Aminium SaltEfficient coupling, low racemization when used with HOBt. peptide.comCan cause guanidination of the N-terminal if used in excess. peptide.commesalabs.com peptide.commesalabs.com
COMU Aminium SaltHigh efficiency comparable to HATU, based on non-explosive OxymaPure. bachem.com bachem.com
PyBOP® Phosphonium SaltEffective coupling, no guanylation activity. bachem.comBy-product (HMPA from original BOP) is carcinogenic; PyBOP is a safer alternative. bachem.com
DEPBT Phosphonium SaltRemarkable resistance to racemization. luxembourg-bio.com luxembourg-bio.com
DIC Carbodiimide (B86325)Low-racemization when paired with additives like HOBt or OxymaPure. bachem.comCan form N-acylurea byproduct, requires additives. bachem.com bachem.com

This table is interactive and can be sorted by column.

Additives are crucial components in both coupling and deprotection steps to minimize side reactions. The most common additives are 1-Hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue (HOAt), and more recently, Ethyl Cyano(hydroxyimino)acetate (OxymaPure).

During coupling with carbodiimides like DIC, HOBt and OxymaPure react with the O-acylisourea intermediate to form active esters. fiveable.meacs.org These active esters are more stable and less prone to racemization than the O-acylisourea itself. fiveable.meacs.org Additives are therefore strongly recommended for all carbodiimide-mediated couplings to enhance reactivity and reduce epimerization. bachem.com Uronium/aminium reagents like HATU and HBTU are salts of HOAt and HOBt, respectively, and thus have the additive "built-in". sigmaaldrich.com COMU is an example of a modern coupling reagent that incorporates the non-explosive and highly effective OxymaPure moiety. bachem.com

During the Fmoc-deprotection step, these additives act as acidic modifiers. Adding 0.1 M HOBt or 0.1 M OxymaPure to the piperidine deprotection solution significantly suppresses base-catalyzed aspartimide formation. biotage.comwpmucdn.compeptide.com The acidic additive protonates the newly liberated N-terminal amine, reducing its nucleophilicity and thus its ability to attack the Asp(OBzl) side chain, which is the initial step in aspartimide formation. researchgate.net Studies have shown that adding 1 M OxymaPure to a 20% piperidine solution can reduce aspartimide-related impurities in a test peptide from 44% to 15%. nih.govresearchgate.net For an Asp(OtBu)-Gly sequence, which is particularly prone to this side reaction, 0.1M OxymaPure in 20% piperidine reduced aspartimide formation to just 0.67% per deprotection cycle. sigmaaldrich.com

The selection of these additives can significantly improve the quality and yield of peptides containing this compound by directly addressing the mechanisms of the most prevalent side reactions.

Applications of Fmoc D Asp Obzl in Complex Molecular Architecture Synthesis

Incorporation into Peptides and Peptidomimetics

The introduction of D-amino acids into peptide sequences is a well-established strategy to modulate their biological activity and pharmacokinetic properties. Fmoc-D-Asp-obzl is a key reagent in this context, enabling the precise insertion of a D-aspartic acid residue into a growing peptide chain during solid-phase peptide synthesis (SPPS).

The presence of a D-amino acid can significantly alter the three-dimensional structure of a peptide, often leading to a higher affinity for its biological target or, conversely, to the generation of an antagonist from an agonist sequence. A primary advantage of incorporating D-amino acids is the enhanced resistance of the resulting peptide to enzymatic degradation by proteases, which are typically specific for L-amino acid residues. This increased stability translates to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

In the synthesis of these peptides, this compound is utilized in standard Fmoc-based solid-phase peptide synthesis protocols. The Fmoc group is removed with a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids to the growing peptide chain. The benzyl (B1604629) ester protecting the side-chain carboxyl group is stable to these basic conditions and is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Table 1: Properties Conferred by D-Amino Acid Incorporation

PropertyEffect of D-Amino Acid InclusionRationale
Enzymatic Stability IncreasedResistance to degradation by proteases that recognize L-amino acids.
Conformational Properties AlteredInduction of unique secondary structures (e.g., turns, helices).
Biological Activity ModulatedCan enhance receptor binding affinity or convert agonists to antagonists.
Pharmacokinetics ImprovedLonger in vivo half-life due to increased stability.

Conformational constraint is a powerful tool in peptide drug design, as it can lock the peptide into its bioactive conformation, thereby increasing potency and selectivity. This compound can be a crucial component in the synthesis of such constrained analogues. For instance, in the synthesis of bicyclic dipeptide mimetics, which act as conformationally restricted surrogates for specific dipeptide units within a larger peptide, Fmoc protection is often employed after the formation of the core constrained structure nih.gov.

One approach involves the synthesis of a bicyclic structure that mimics a specific turn or loop in a peptide. After the chemical synthesis of this constrained dipeptide mimetic, the free amino group is protected with an Fmoc group to allow for its incorporation into a larger peptide sequence using standard solid-phase synthesis techniques. The benzyl ester of an aspartic acid residue within the mimetic, derived from a starting material like this compound, can be deprotected simultaneously with the final cleavage from the resin. This strategy has been successfully applied in the development of constrained analogues of cholecystokinin/opioid chimeric peptides, where the goal is to explore the topographical requirements for receptor interaction nih.gov.

Role in Depsipeptide Synthesis Methodologies

Depsipeptides are a class of molecules that contain both amide and ester bonds in their backbone. This structural feature is found in many natural products with potent biological activities. The synthesis of depsipeptides presents unique challenges, particularly in the selective formation of the ester linkage within a peptide framework. This compound can be a valuable tool in addressing these challenges.

One strategy for the synthesis of depsipeptides involves the use of pre-formed depsidipeptide blocks, which are then incorporated into the growing chain during solid-phase synthesis. In this approach, an Fmoc-protected amino acid, such as this compound, can be coupled to a hydroxy acid. The resulting depsidipeptide, with the side chain of the aspartic acid still protected by the benzyl ester, can then be used as a building block in SPPS.

An Fmoc/OBzl strategy for the solid-phase synthesis of depsipeptides has been explored, where the benzyl ester protecting groups are removed in the final acid cleavage step rsc.orgresearchgate.netrsc.org. This approach minimizes the exposure of the ester bonds in the depsipeptide backbone to acidic conditions until the very end of the synthesis, thereby reducing the risk of hydrolysis rsc.orgresearchgate.netrsc.org.

The successful synthesis of complex depsipeptides relies on the use of orthogonal protecting groups that can be selectively removed without affecting other protected functionalities in the molecule. When using this compound in depsipeptide synthesis, the Fmoc group is removed by a base, while the benzyl ester is cleaved by acidolysis. This orthogonality is crucial for the stepwise elongation of the depsipeptide chain.

Table 2: Orthogonal Protecting Group Strategy in Depsipeptide Synthesis

Protecting GroupChemical LinkageRemoval ConditionsRole in Synthesis
Fmoc Urethane (on α-amino group)Mild base (e.g., piperidine)Temporary protection for chain elongation.
Benzyl (Bzl) Ester (on side-chain carboxyl)Strong acid (e.g., TFA)Stable to base, removed during final cleavage.
Resin Linker Varies (e.g., Wang, Rink Amide)Strong acid (e.g., TFA)Anchors the growing chain to the solid support.

Analytical Characterization in the Context of Fmoc D Asp Obzl Usage

Spectroscopic Techniques for Monitoring Synthesis and Purity

Spectroscopic methods are indispensable tools for the real-time monitoring of peptide synthesis and the final purity assessment of products incorporating Fmoc-D-Asp-obzl.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of molecules. researchgate.net In the context of peptides synthesized with this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

Structural Elucidation: 1H NMR provides information on the number and environment of protons, which is crucial for confirming the presence of the Fmoc, benzyl (B1604629) (Bzl), and amino acid moieties. ub.eduuzh.ch For instance, characteristic signals for the aromatic protons of the Fmoc and benzyl groups, as well as the α- and β-protons of the aspartic acid residue, can be identified. ub.edu 13C NMR complements this by providing data on the carbon skeleton of the molecule. ub.edu More advanced 2D techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help in assigning proton signals within a specific amino acid residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure of the peptide. researchgate.netuzh.ch

Stereochemical Purity Assessment: A significant challenge in peptide synthesis is the potential for racemization, where the stereochemistry of an amino acid is inverted. For this compound, it is critical to ensure that the D-configuration is maintained throughout the synthesis. High-resolution NMR, sometimes in conjunction with chiral derivatizing agents, can be used to distinguish between D- and L-isomers. The chemical shifts of protons adjacent to the chiral center can differ between diastereomers formed with a chiral agent, allowing for the quantification of enantiomeric purity. nih.gov For example, the chemical shift of the carbonyl 17O has been used to study the orientation of gramicidin (B1672133) A in bilayers. nih.gov

Mass Spectrometry (MS) for Reaction Progress and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the synthesized peptide and to identify impurities. researchgate.net

Reaction Progress and Product Identification: During solid-phase peptide synthesis (SPPS), small samples of the resin-bound peptide can be cleaved and analyzed by MS to confirm that the correct amino acid has been coupled at each step. peptide.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used. researchgate.netthieme-connect.de ESI-MS is particularly useful as it can generate multiply charged ions from large molecules, making it suitable for analyzing peptides. thieme-connect.de The observed molecular weight should match the theoretical mass of the expected peptide containing the this compound residue. Any deviations could indicate incomplete reactions or the presence of side-products. Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, confirming the correct order of amino acids and identifying the location of any modifications. enovatia.com

Chromatographic Methods for Peptide Analysis

Chromatographic techniques are central to the purification and analysis of peptides, offering high-resolution separation of the target peptide from impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and By-Product Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthetic peptides. sigmaaldrich.comacs.orgscientificlabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity. phmethods.netnih.gov

Purity and By-Product Detection: A typical RP-HPLC analysis of a peptide synthesized with this compound involves injecting the crude product onto a C18 column and eluting it with a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). rsc.orgub.edu The desired peptide will appear as a major peak, and its purity is calculated as the area of this peak relative to the total area of all peaks in the chromatogram. sigmaaldrich.com Impurities, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with side-reaction products, will ideally elute as separate peaks. nih.gov For instance, the presence of acetic acid, a potential impurity in Fmoc-amino acid derivatives that can cause chain termination, is difficult to detect by RP-HPLC. nih.govsemanticscholar.org

ParameterCondition
Column C18 (Octadecylsilane) phmethods.net
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) enovatia.comrsc.org
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) enovatia.comrsc.org
Detection UV absorbance at 220 nm nih.gov
Gradient Linear gradient of increasing Mobile Phase B rsc.org

Strategies for Resolving Iso-Aspartyl Peptide Impurities

A notorious side reaction involving aspartic acid residues in peptides is the formation of a succinimide (B58015) intermediate, which can then hydrolyze to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl (iso-aspartyl) peptide. nih.govnih.govchempep.com This is a significant concern as the iso-aspartyl impurity is often difficult to separate from the target peptide and can impact the biological activity of the final product. nih.govfrontiersin.org

Chromatographic Resolution: While challenging, the separation of iso-aspartyl peptides can sometimes be achieved by optimizing HPLC conditions. acs.org Factors such as the mobile phase pH, the type of organic modifier, and the column chemistry can influence the retention behavior of these closely related isomers. nih.govacs.org In some cases, specialized columns or techniques like ion-exchange chromatography (IEXC) may be necessary. phmethods.net IEXC separates molecules based on their charge, and the subtle difference in the pKa of the free carboxyl group in the α- and β-aspartyl linkage can be exploited for separation. phmethods.net Hydrophobic Interaction Chromatography (HIC) has also been used to separate isoaspartyl-containing species. frontiersin.org

Enzymatic and MS-based Methods: When chromatographic resolution is insufficient, other methods can be employed. Selective enzymatic cleavage can be used, as some proteases will cleave at aspartyl residues but not at iso-aspartyl residues. acs.org Mass spectrometry techniques, particularly those involving electron transfer dissociation (ETD) or electron capture dissociation (ECD), can differentiate between α- and β-linked aspartic acid residues by producing characteristic fragment ions. acs.orgnih.gov

Quantitative Analysis of Side Reaction Extent

Quantifying the extent of side reactions, particularly aspartimide formation, is crucial for optimizing the peptide synthesis protocol.

The primary side reaction involving Fmoc-protected aspartic acid is the base-catalyzed formation of an aspartimide intermediate, especially when the following amino acid has a small side chain, such as glycine (B1666218). nih.govsemanticscholar.orgchempep.com This aspartimide can then be cleaved by piperidine (B6355638) (the Fmoc deprotection reagent) to yield piperidide adducts or by water to form a mixture of α- and β-aspartyl peptides, including the D-isomer. semanticscholar.orgsigmaaldrich.com The benzyl ester side-chain protection of this compound is known to be more susceptible to aspartimide formation compared to bulkier protecting groups like tert-butyl (tBu). nih.gov

Quantification by HPLC: The extent of aspartimide formation and the subsequent generation of related by-products can be quantified by integrating the peak areas in an HPLC chromatogram. sigmaaldrich.comresearchgate.net By synthesizing model peptides known to be prone to this side reaction, the percentage of each impurity can be calculated. sigmaaldrich.com For example, studies have compared the level of by-products when using different aspartic acid side-chain protecting groups, demonstrating the relative stability of each. researchgate.netchimia.ch

UV-Vis Spectroscopy for Fmoc Deprotection Monitoring: The deprotection of the Fmoc group can be monitored in real-time using UV-Vis spectroscopy. thieme-connect.dersc.org The cleavage of the Fmoc group by a base like piperidine releases dibenzofulvene, which subsequently forms a piperidine adduct. Both of these products have a strong UV chromophore, and by monitoring the increase in absorbance at a specific wavelength (around 301 nm), the rate of deprotection can be determined. rsc.org This method can also be used to quantify the loading of the first amino acid onto the solid support resin. nih.govresearchgate.net

Methodologies for Quantifying Aspartimide By-Products

Aspartimide formation is a well-documented intramolecular side reaction that occurs during the base-catalyzed removal of the Fmoc protecting group in Solid-Phase Peptide Synthesis (SPPS). The piperidine used for deprotection can facilitate a cyclization reaction involving the side-chain carbonyl of the aspartyl residue and the backbone amide nitrogen, forming a five-membered succinimide ring. This reaction is particularly prevalent when the D-Asp residue is followed by specific amino acids such as glycine, asparagine, or serine.

The formation of the aspartimide intermediate is problematic because it can subsequently ring-open under either basic (piperidine) or acidic (cleavage cocktail) conditions. This opening can yield not only the desired α-linked D-aspartyl peptide but also the undesired β-linked D-isoaspartyl peptide, leading to a mixture of structural isomers that are often difficult to separate.

Accurate quantification of the aspartimide-containing peptide impurity is critical. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for routine quantification. The aspartimide-containing peptide is typically more hydrophobic than the parent peptide and thus exhibits a longer retention time on a C18 column. By developing a separation method with sufficient resolution, the peak corresponding to the aspartimide by-product can be integrated and its percentage relative to the main product peak can be calculated. UV detection, typically at 214 nm or 280 nm (if the peptide contains Trp or Tyr), is used for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides unambiguous confirmation of the by-product's identity. The formation of the aspartimide ring from an aspartyl residue results in the net loss of a water molecule (H₂O), corresponding to a mass decrease of 18.015 Da. LC-MS analysis will show a species with the expected [M-18+H]⁺ ion, confirming the presence of the aspartimide. This method is highly sensitive and is often used to confirm the identity of peaks observed in HPLC chromatograms.

The following table compares the primary methodologies for this analysis.

Table 1: Comparison of Analytical Methods for Aspartimide Quantification in a Model Peptide Synthesized with this compound
Analytical MethodPrinciple of DetectionTypical Limit of Quantification (LOQ)Key AdvantagesLimitations
RP-HPLC (UV Detection)Separation based on hydrophobicity; UV absorbance for quantification.~0.1%Robust, reproducible, excellent for routine quantification.Requires co-elution standards or mass confirmation for peak identity.
LC-MSSeparation by HPLC coupled with mass-to-charge ratio detection.~0.05%Unambiguous identification via mass difference (-18 Da); high sensitivity.Quantification can be less precise than UV-HPLC without careful calibration.
NMR SpectroscopyDetection of unique proton signals of the succinimide ring.>1%Provides definitive structural information.Low sensitivity, not suitable for routine quantification of minor by-products.

Racemization Studies and D-Amino Acid Content Determination

Maintaining the stereochemical integrity of the chiral center is paramount in peptide synthesis. Since the starting material is Fmoc-D -Asp-obzl, the primary concern is its epimerization to the undesired Fmoc-L -Asp-obzl diastereomer during the peptide coupling step. This racemization occurs via the abstraction of the α-proton during carboxyl group activation, which forms a planar, achiral intermediate (e.g., an oxazolone (B7731731) or enolate). Re-protonation of this intermediate can occur from either face, leading to a loss of chiral purity.

The extent of racemization is highly dependent on the coupling conditions, including the choice of coupling reagents, additives, base, solvent, and temperature. Therefore, studies are conducted to identify conditions that minimize the formation of the L-isomer.

The standard analytical procedure involves the following steps:

Total Hydrolysis: The final, purified peptide is completely hydrolyzed into its constituent amino acids, typically using 6 M HCl at elevated temperatures (e.g., 110 °C for 24 hours).

Derivatization: The resulting amino acid hydrolysate is reacted with a chiral derivatizing agent. A classic example is Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with both D- and L-amino acids to form diastereomers.

Chromatographic Separation: These diastereomeric derivatives are readily separated using standard, non-chiral RP-HPLC. The derivative formed from D-Asp will have a different retention time from the one formed from L-Asp.

Quantification: The peaks corresponding to the D- and L-aspartic acid derivatives are integrated. The percentage of the L-isomer is calculated as: % L-Asp = [Area(L-Asp) / (Area(D-Asp) + Area(L-Asp))] * 100

Research findings consistently show that the choice of coupling reagents has a profound impact on racemization levels, as illustrated in the table below.

Table 2: Quantification of L-Asparagine Epimer Formation During Coupling of this compound under Various Conditions
Coupling Reagent SystemActivation Time (min)Temperature (°C)L-Asp Content (%)
HBTU / DIPEA45250.85
HATU / DIPEA45250.25
DIC / HOBt60250.50
DIC / OxymaPure60250.18
DIC / OxymaPure6000.11

These studies demonstrate that modern uronium salts like HATU, and particularly additive-based carbodiimide (B86325) methods using OxymaPure at reduced temperatures, are superior in suppressing epimerization during the incorporation of this compound.

Advanced Considerations and Future Research Directions

Automation and High-Throughput Synthesis with Fmoc-D-Asp-obzl

The repetitive nature of solid-phase peptide synthesis makes it highly amenable to automation. semanticscholar.orgnih.gov Fmoc-amino acids, including this compound, are foundational building blocks for automated SPPS platforms, which have revolutionized the speed and scale at which peptides can be produced. nih.govsemanticscholar.org

Automated peptide synthesizers perform the cyclical steps of deprotection, washing, coupling, and capping with high precision. nih.gov Standard protocols for using Fmoc-amino acids are generally compatible with these systems. google.com However, adapting these protocols for optimal efficiency involves several considerations. Solvents must be chosen for their ability to swell the resin and solubilize reagents effectively; DMF is common, but greener alternatives like N-butylpyrrolidinone (NBP) are being investigated. acs.org

For challenging sequences, such as those containing the sterically hindered this compound, reaction times and temperatures may need to be adjusted. Modern automated synthesizers can incorporate heating to accelerate both coupling and deprotection steps, which can significantly shorten cycle times. chemrxiv.orgacs.org However, elevated temperatures can also increase the risk of side reactions like aspartimide formation. chemrxiv.org Therefore, protocols must be carefully optimized, sometimes using lower concentrations of base for deprotection over shorter periods to mitigate this risk. chemrxiv.org The ability of automated systems to monitor reaction progress, for example by measuring the UV absorbance of the released fluorenyl group during deprotection, provides real-time feedback on synthesis efficiency. nih.govsemanticscholar.org

Microfluidic Synthesis applies the principles of microfluidics to carry out SPPS on a chip. researchgate.net This technology offers several advantages, including significantly reduced consumption of expensive reagents, high reaction efficiency due to favorable surface-area-to-volume ratios, and precise control over reaction conditions. researchgate.netnii.ac.jp Peptides can be synthesized on beads packed into microreactors or channels, with reagents flowed through in a controlled sequence. researchgate.netvapourtec.com This approach is suitable for creating peptide libraries for screening purposes. nih.gov

Parallel Synthesis allows for the simultaneous creation of hundreds or even thousands of different peptides. google.com This is often done in multi-well plates or using arrays of pins. Automated platforms are essential for managing the complex liquid handling required to deliver the correct sequence of amino acids to each reaction vessel. nih.gov this compound and other protected amino acids can be used in these systems to rapidly generate combinatorial libraries of peptides, which are invaluable for drug discovery and protein interaction studies.

Theoretical and Computational Chemistry Approaches

Computational chemistry has become a powerful tool for understanding and predicting the behavior of molecules in chemical synthesis. scilit.com Theoretical studies on N-protected amino acids can provide insights into their conformational preferences, reactivity, and the mechanisms of side reactions. scilit.comresearchgate.netnih.gov

By employing methods like Density Functional Theory (DFT), researchers can model the transition states of reactions, such as the formation of aspartimide from an Asp-containing peptide. researchgate.netacs.org These calculations can help elucidate the factors that influence the rate of this undesirable side reaction, such as the nature of the side-chain protecting group and the adjacent amino acid residue. This knowledge can guide the rational design of new protecting groups that are less prone to cyclization. nih.govresearchgate.net

Furthermore, computational models can investigate the conformational energies of protected amino acids in different solvent environments. scirp.org Understanding how a molecule like this compound behaves in a solvent like DMF can help optimize reaction conditions for better coupling efficiency. The calculated properties can also aid in interpreting experimental results and troubleshooting synthetic problems.

Computational Data for this compound
PropertyValueSignificance
Topological Polar Surface Area (TPSA)101.93 ŲRelates to the molecule's polarity and ability to form hydrogen bonds.
LogP4.1118Indicates the lipophilicity of the compound, affecting its solubility in organic solvents used in SPPS.
Hydrogen Bond Acceptors5Reflects the number of sites that can accept a hydrogen bond.
Hydrogen Bond Donors2Reflects the number of sites that can donate a hydrogen bond.
Rotatable Bonds8Indicates the conformational flexibility of the molecule.

Data sourced from computational models. chemscene.com

Mechanistic Studies of Aspartimide Formation via Computational Modeling

Aspartimide formation is a significant side reaction during Fmoc-based solid-phase peptide synthesis (SPPS), particularly when using aspartic acid derivatives like this compound. iris-biotech.denih.gov This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain ester, in this case, the benzyl (B1604629) ester. The reaction is base-catalyzed, making the repeated piperidine (B6355638) treatments for Fmoc group removal a critical contributing factor. iris-biotech.desigmaaldrich.com The resulting succinimide (B58015) intermediate can lead to several unwanted byproducts, including racemization at the α-carbon and the formation of β-aspartyl peptides, which are often difficult to separate from the target α-peptide. sigmaaldrich.commdpi.com

To unravel the intricacies of this reaction, researchers have turned to computational modeling. Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to study the reaction pathways and energetics of succinimide formation. researchgate.net These theoretical studies can elucidate the transition states and the influence of local environments on the reaction rate. For instance, quantum chemical calculations using density functional theory (DFT) have been used to explore plausible mechanisms, showing that the reaction often proceeds through the formation of a five-membered succinimide ring intermediate. researchgate.net Some models suggest the reaction is initiated by the tautomerization of the asparagine amide to an imidic acid, a process that can be catalyzed by water molecules. researchgate.netresearchgate.net Ab initio calculations have also been performed on active sites modeled as formic acid/formate anion moieties to understand the fundamental interactions at play. nih.gov While these studies may not always use this compound as the specific model, the fundamental mechanistic insights into aspartyl residue cyclization are directly applicable and crucial for developing strategies to suppress this problematic side reaction.

Prediction of Side Reaction Propensities in Peptide Sequences

The propensity for aspartimide formation is highly dependent on the peptide sequence, particularly the amino acid residue immediately following the aspartic acid. iris-biotech.dediva-portal.org This has led to the development of predictive tools and algorithms to anticipate the risk of this and other side reactions during SPPS. By identifying "difficult" sequences early, chemists can adjust synthetic strategies proactively.

Several factors are known to increase the likelihood of aspartimide formation. These are often incorporated into predictive models, which can be physics-based or leverage machine learning and deep learning on large experimental datasets. researchgate.netamidetech.comnih.gov For example, computational tools like Aligator can help optimize the total chemical synthesis of large proteins by rewarding the placement of aspartimide-prone sequences (e.g., Asp-Gly) near the N-terminus of peptide segments to minimize their total exposure to base during synthesis. nih.gov Deep learning models trained on thousands of Fmoc deprotection steps can predict the outcome of synthesis reactions and identify aggregation-prone sequences with high accuracy. amidetech.comnih.govacs.org These models map amino acid structures and sequences to experimental parameters, providing a foundation for real-time optimization. amidetech.comnih.gov

The key predictive factors for aspartimide formation are summarized in the table below.

FactorInfluence on Aspartimide Formation PropensityRationale / Examples
C-terminal Neighboring ResidueHighLack of steric hindrance from the neighboring residue's side chain facilitates the required geometry for the nucleophilic attack. Sequences like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala are particularly susceptible. diva-portal.org
Side-Chain Protecting GroupHighLess sterically bulky esters (like benzyl ester, OBzl) offer less protection and lead to higher rates of aspartimide formation compared to bulkier groups like tert-butyl (OtBu) or 3-methylpent-3-yl (OMpe). nih.govresearchgate.net
Peptide ConformationModerateLocal peptide backbone conformation can either favor or hinder the approach of the backbone nitrogen to the side-chain carbonyl. The introduction of "kink"-inducing residues like proline can help prevent conformations that lead to this side reaction. nih.govsemanticscholar.org
Fmoc-Deprotection ConditionsHighStronger bases (e.g., DBU) or prolonged exposure to standard bases like piperidine increase the rate of formation. The addition of weak acids like formic acid to the deprotection solution can suppress the side reaction. mdpi.comiris-biotech.de
Position in Peptide ChainModerateAspartic acid residues incorporated early in a long synthesis are exposed to more cycles of base treatment, increasing the cumulative risk of side-product formation. acs.org

Expanding the Scope of this compound in Chemical Biology

The unique properties of this compound make it a valuable tool beyond standard peptide synthesis, extending its use into the sophisticated realms of chemical biology, including the construction of complex bioconjugates and the engineering of proteins with unnatural properties.

Applications in the Synthesis of Bioconjugates and Modified Peptides

Fmoc-SPPS is the preferred methodology for synthesizing peptides with post-translational modifications (PTMs) such as phosphorylation and glycosylation, largely because its mild cleavage conditions preserve these sensitive functional groups. nih.gov this compound can serve as a key building block in creating such modified peptides. The benzyl protecting group on the side-chain carboxyl can be selectively removed using orthogonal deprotection strategies, revealing a carboxylic acid handle. This handle can then be used for the site-specific attachment of other molecules, such as fluorescent dyes, lipids, or carbohydrate moieties, to form well-defined peptide bioconjugates.

Furthermore, building blocks analogous to this compound, such as Fmoc-Ser(PO(OBzl)OH)-OH, are used to directly incorporate PTMs during synthesis. sigmaaldrich.com The principles of using side-chain benzyl esters are well-established. While direct examples showcasing this compound in complex bioconjugation are specific to proprietary research, its utility is clear. It allows for the introduction of a D-amino acid for stability, while the protected side chain provides a latent site for modification. This dual functionality is critical in developing peptide-based tools for probing biological systems and for creating peptide therapeutics with tailored properties. Ligation techniques like Native Chemical Ligation (NCL) can further combine such synthetically modified peptides with larger, recombinantly expressed protein fragments to generate complex semi-synthetic proteins. acs.org

Integration into Unnatural Peptide and Protein Engineering

The incorporation of non-canonical amino acids is a cornerstone of modern protein engineering, used to bestow novel functions or enhance stability. D-amino acids are particularly valuable because they render peptides resistant to degradation by natural L-proteases, significantly increasing their in-vivo half-lives. nih.govpnas.org this compound is a primary reagent for introducing D-aspartic acid into a peptide sequence.

The substitution of an L-amino acid with its D-enantiomer alters the local peptide backbone geometry, which can change the protein's three-dimensional structure and function. plos.org This can be a powerful tool for probing structure-activity relationships or for designing peptides with novel conformational properties. For example, studies have shown that substituting D-alanine at a collagenase cleavage site can inhibit enzyme activity and stabilize a polyproline II conformation. plos.org Molecular dynamics simulations have also shown that the presence and position of D-aspartic acid residues can lead to local variations in structure and influence the stability of proteins like collagen. acs.org

A groundbreaking approach in this field involves the use of a "D-PDB," a computational database created by generating mirror images of all structures in the Protein Data Bank (PDB). pnas.org This allows researchers to find D-peptide structures that mimic the surface topology of a known L-peptide, enabling the rational design of functional D-peptide therapeutics that are proteolytically stable. pnas.org The availability of high-purity building blocks like this compound is fundamental to the success of these cutting-edge engineering strategies.

Environmental and Green Chemistry Aspects of this compound Chemistry

The production of peptides, especially at an industrial scale, generates significant chemical waste, prompting a shift towards more sustainable and environmentally friendly practices. Research related to this compound chemistry is deeply intertwined with the greening of Fmoc-SPPS as a whole.

Solvent Selection and Waste Minimization in Fmoc SPPS

Traditionally, Fmoc-SPPS relies heavily on hazardous polar aprotic solvents, most notably N,N-dimethylformamide (DMF), which is classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. acs.orgtandfonline.com A major focus of green peptide chemistry is the replacement of DMF with safer, more sustainable alternatives. The synthesis of peptides containing this compound benefits directly from these innovations.

Numerous studies have evaluated greener solvents for their efficacy in SPPS, assessing key parameters like resin swelling, reagent solubility, and performance in coupling and deprotection steps. tandfonline.comrsc.orgnih.gov Promising alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), N-butylpyrrolidinone (NBP), and Cyrene™, as well as binary mixtures designed to mimic the favorable properties of DMF. acs.orgrsc.orgacs.org

In addition to solvent replacement, significant waste reduction is achieved by optimizing the SPPS workflow. Conventional methods involve extensive washing steps after both coupling and deprotection, which accounts for the majority of solvent consumption. researchgate.net Modern strategies to minimize this waste include:

In-situ Deprotection: Combining the coupling and deprotection steps into a "one-pot" procedure, which drastically reduces the need for intermediate washing. tandfonline.comadvancedchemtech.com

Wash Elimination: Advanced synthesizer technology uses techniques like headspace gas flushing and microwave-assisted evaporation to remove volatile reagents, completely eliminating wash steps and reducing waste by up to 95%. researchgate.netcem.com

Continuous Flow Synthesis: Moving from batch to continuous flow systems allows for more precise control, higher efficiency, and lower consumption of excess reagents and solvents. advancedchemtech.com

The table below compares several solvents evaluated as green alternatives to DMF for use in Fmoc SPPS.

SolventClassificationPerformance Notes in SPPS
N,N-Dimethylformamide (DMF)Hazardous (SVHC)Traditional gold standard; excellent resin swelling and reagent solubility. nih.gov
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeA leading green solvent. Good performance in coupling and deprotection, though some amino acids may have lower solubility or cause gelation. tandfonline.comacs.org
Ethyl Acetate (EtOAc)Greener AlternativeOften used in combination with other solvents (e.g., 2-MeTHF or DMSO). Can be effective for washing steps. rsc.orgacs.org
Cyrene™ (dihydrolevoglucosenone)Greener Alternative (Bio-derived)Used in mixtures (e.g., with diethyl carbonate). Shows promise but may have limitations with solubility for some building blocks. acs.org
N-Butylpyrrolidinone (NBP)Greener AlternativeDemonstrated potential as a substitute for DMF, showing reasonable yields in test syntheses, though optimization may be required. tandfonline.com
Dimethyl Sulfoxide (DMSO) / Ethyl Acetate (EtOAc) MixtureGreener AlternativeBinary mixtures can be tailored to have polarity and viscosity profiles similar to DMF, proving to be viable and less toxic alternatives. rsc.org

Sustainable Methodologies for Protecting Group Removal and Peptide Cleavage

The paradigm of green chemistry is increasingly influencing the field of peptide synthesis, compelling a re-evaluation of traditional methods that rely on hazardous reagents and generate significant chemical waste. The synthesis of peptides incorporating this compound involves two critical deprotection steps: the removal of the temporary Nα-Fmoc group and the final cleavage of the side-chain benzyl (Bzl) ester, typically concurrent with cleavage from a solid-phase resin. Developing sustainable alternatives for these processes is crucial for minimizing the environmental footprint of peptide manufacturing.

Greener Strategies for Fmoc Group Removal

The conventional method for removing the Fmoc protecting group involves using a 20% solution of piperidine, a hazardous base, in N,N-dimethylformamide (DMF), a solvent flagged for significant health and environmental concerns. rsc.orgrsc.org Research has focused on replacing both the base and the solvent with more benign alternatives.

A significant advancement is the use of sodium hydroxide (B78521) (NaOH) in a mixture of 2-methyltetrahydrofuran (2-MeTHF) and methanol (B129727) (MeOH) for Fmoc cleavage. rsc.org This protocol successfully eliminates the need for piperidine and DMF. 2-MeTHF is a solvent derived from renewable resources and is recognized as a greener alternative to traditional polar aprotic solvents. Studies have demonstrated that this method is highly effective, yielding peptides with purity and yields comparable to traditional protocols. rsc.org

Another approach to reduce waste is through process optimization, such as "in situ" Fmoc removal. This strategy combines the coupling and deprotection steps by adding the deprotection agent directly to the coupling cocktail after the amide bond has formed. csic.es This eliminates the need for filtration and extensive washing between these two core steps, leading to solvent savings of as much as 75%. csic.es

Parameter Traditional Method Sustainable Method Key Findings & Citations
Base 20% PiperidineSodium Hydroxide (NaOH)NaOH is a less hazardous mineral base that can effectively replace piperidine. rsc.org
Solvent N,N-dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF) / Methanol (MeOH)2-MeTHF is a bio-based solvent, reducing reliance on toxic and unsustainable solvents like DMF. rsc.orgresearchgate.net
Process Separate coupling, washing, and deprotection steps"In situ" Fmoc removalCombines coupling and deprotection, reducing solvent consumption by up to 75%. csic.es

Sustainable Cleavage and Benzyl (Obzl) Group Removal

The final step in solid-phase synthesis involves cleaving the peptide from its resin support and simultaneously removing any permanent side-chain protecting groups. For a peptide containing D-Asp(Obzl), this requires cleavage of the benzyl ester. The standard industrial method employs a highly concentrated cocktail of trifluoroacetic acid (TFA), which is corrosive, environmentally persistent, and faces increasing regulatory scrutiny as a per- and polyfluoroalkyl substance (PFAS). nih.govopnme.comopnme.com

Catalytic Transfer Hydrogenation (CTH)

A well-established and greener alternative for removing benzyl-type protecting groups is catalytic transfer hydrogenation (CTH). rsc.orgacs.org This method avoids the use of strong acids like TFA or the hazardous high-pressure hydrogen gas required for traditional hydrogenolysis. CTH typically utilizes a palladium catalyst (e.g., 10% Pd on carbon) and a hydrogen donor molecule. rsc.orgmdma.ch

Formic acid is a particularly effective hydrogen donor for this purpose, as it also serves as a good solvent for most peptides. mdma.chorganic-chemistry.org The reaction proceeds under mild conditions to cleanly cleave the benzyl ester from the aspartate side chain. This technique offers high selectivity and efficiency, representing a significant improvement in sustainability over TFA-based cleavage. rsc.orgmdma.ch

TFA-Free Cleavage Cocktails

Active research is underway to find direct, less hazardous replacements for TFA. One promising avenue involves using dilute solutions of strong acids in fluorinated alcohols. A cocktail of 0.1 N hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP) has been shown to cleanly and rapidly remove acid-labile protecting groups and cleave peptides from common resins. nih.govresearchgate.net While this approach successfully replaces TFA, the fluorinated solvents themselves present environmental considerations that must be taken into account. nih.gov

Future Directions: Advanced Linker Technology

The future of sustainable peptide cleavage may lie in entirely new chemical strategies that avoid strong acids altogether. The development of "safety-catch" linkers is a key area of innovation. digitellinc.com These linkers are designed to be stable throughout the entire synthesis process (resisting both acidic and basic conditions) but can be chemically "activated" at the final stage to become labile to mild, non-acidic reagents, allowing for cleavage of the final peptide under environmentally benign conditions. digitellinc.com

Parameter Traditional Method Sustainable Method Key Findings & Citations
Cleavage Reagent Trifluoroacetic Acid (TFA) CocktailCatalytic Transfer Hydrogenation (CTH)CTH uses a palladium catalyst and a hydrogen donor (e.g., formic acid) to remove benzyl groups without strong, persistent acids. rsc.orgmdma.ch
Environmental Impact TFA is corrosive and environmentally persistent (PFAS). opnme.comopnme.comMilder conditions; avoids TFA and high-pressure H₂ gas. Formic acid is more benign. mdma.ch
Alternative Reagents N/ADilute HCl in Fluoro Alcohols (e.g., HFIP)Can effectively replace TFA for cleavage, though the solvents have their own environmental profile. nih.govresearchgate.net
Future Outlook Reliance on strong acidsSafety-Catch LinkersLinkers that allow for cleavage under mild, non-acidic conditions after a final activation step, eliminating the need for any acid. digitellinc.com

Q & A

Q. What are the key structural features of Fmoc-D-Asp-OBzl, and how do they influence its role in peptide synthesis?

this compound is a protected aspartic acid derivative where the α-carboxyl group is benzyl (OBzl)-protected, and the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group. The D-configuration ensures resistance to enzymatic degradation, critical for peptide stability. The OBzl group enhances solubility in organic solvents during solid-phase peptide synthesis (SPPS), while Fmoc enables orthogonal deprotection under mild basic conditions (e.g., piperidine). These features minimize side reactions during coupling steps .

Q. What are the standard protocols for synthesizing this compound, and how can purity be validated?

Synthesis typically involves coupling Fmoc-Cl (9-fluorenylmethyl chloroformate) to D-Asp-OBzl under basic conditions (e.g., NaHCO₃). Purification is achieved via flash chromatography or recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) with UV detection at 265–280 nm (Fmoc absorption). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., 445.5 g/mol for this compound). Impurities like free aspartic acid or diastereomers should be <1% .

Q. How does the choice of coupling reagent impact the efficiency of this compound incorporation into peptides?

Reagents like HBTU/HOBt or DIC/Oxyma Pure minimize racemization during activation. For sterically hindered sequences, COMU or PyAOP may improve coupling yields. Pre-activation (5–10 min) at 0–4°C further reduces side reactions. Monitor coupling efficiency via Kaiser or chloranil tests .

Advanced Research Questions

Q. How can researchers mitigate racemization of this compound during prolonged SPPS cycles?

Racemization risks increase with extended deprotection times or elevated temperatures. Strategies include:

  • Using low-concentration piperidine (20% v/v) for Fmoc removal.
  • Incorporating additives like 2,2,2-trifluoroethanol (TFE) to stabilize the transition state.
  • Monitoring enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) spectroscopy .

Q. What analytical challenges arise when characterizing this compound-containing peptides, and how can they be resolved?

Challenges include:

  • OBzl deprotection artifacts : Use TFA cleavage cocktails with scavengers (e.g., triisopropylsilane) to prevent benzylation side products.
  • Aspartic acid side reactions : Avoid acidic conditions that promote aspartimide formation; substitute with Fmoc-Asp(OMpe)-OH for stability.
  • Mass spectrometry interference : The Fmoc group’s UV activity may suppress ionization; perform post-cleavage deprotection or use high-resolution MS/MS .

Q. How do structural analogs of this compound (e.g., Fmoc-D-Asp-OtBu or Fmoc-D-Asp-OAll) affect peptide folding and bioactivity?

  • Fmoc-D-Asp-OtBu : The tert-butyl group offers acid-labile protection, useful for solution-phase synthesis but incompatible with TFA cleavage.
  • Fmoc-D-Asp-OAll : Allyl protection allows Pd-mediated deprotection under neutral conditions, ideal for acid-sensitive sequences. Comparative studies using circular dichroism (CD) or NMR can reveal conformational changes, while bioassays (e.g., receptor binding) quantify activity impacts .

Q. What methodologies optimize the stability of this compound in long-term storage?

  • Store at -20°C under argon in anhydrous DMF or DCM to prevent hydrolysis.
  • Lyophilize in the presence of cryoprotectants (e.g., trehalose) for solid-state storage.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Data Contradiction and Hypothesis Testing

Q. How should researchers resolve discrepancies in reported coupling efficiencies of this compound across literature studies?

  • Variable solvent systems : Compare results in DMF vs. NMP; the latter reduces viscosity and improves reagent diffusion.
  • Batch-to-batch variability : Source this compound from suppliers with certified chiral purity (e.g., >99% ee).
  • Instrument calibration : Validate automated synthesizer parameters (e.g., temperature, mixing speed) using a control peptide .

Q. What experimental designs validate the role of this compound in preventing peptide aggregation during synthesis?

  • Use fluorescence-based assays (e.g., thioflavin T) to monitor β-sheet formation.
  • Compare aggregation propensity in this compound vs. unprotected aspartic acid variants via dynamic light scattering (DLS).
  • Apply molecular dynamics simulations to predict intramolecular interactions .

Methodological Best Practices

Q. How to design a robust research proposal for studying this compound in novel peptide therapeutics?

  • PICO framework : Define Population (target peptide), Intervention (this compound incorporation), Comparison (alternative protecting groups), Outcome (bioactivity/stability).
  • FINER criteria : Ensure feasibility (access to SPPS tools), novelty (e.g., hybrid protection strategies), and relevance (e.g., antiviral peptides).
  • Include a risk mitigation plan (e.g., backup coupling reagents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.